molecular formula C15H13BrN4O3S B12206796 1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No.: B12206796
M. Wt: 409.3 g/mol
InChI Key: OFABTRNQUQPBPH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with a bromophenyl group and a methoxyphenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The bromophenyl and methoxyphenylsulfonylmethyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of new drugs due to its unique structural features.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of a tetrazole ring.

    4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group but lacks the tetrazole and methoxyphenylsulfonylmethyl groups.

Uniqueness

1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is unique due to the presence of both the bromophenyl and methoxyphenylsulfonylmethyl groups attached to the tetrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C15H13BrN4O3S

Molecular Weight

409.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole

InChI

InChI=1S/C15H13BrN4O3S/c1-23-13-6-8-14(9-7-13)24(21,22)10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3

InChI Key

OFABTRNQUQPBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

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